

In-Depth Technical Guide: 5-(Benzyloxy)-2-chloropyrimidine

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Compound of Interest

Compound Name: 5-(Benzyloxy)-2-chloropyrimidine

Cat. No.: B590841

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CAS Number: 138274-14-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-(benzyloxy)-2-chloropyrimidine**, a key building block in medicinal chemistry. This document details its chemical and physical properties, outlines a plausible synthetic route, provides a protocol for its application in Suzuki-Miyaura cross-coupling reactions, and discusses its relevance in the synthesis of kinase inhibitors, particularly those targeting the Bruton's tyrosine kinase (BTK) signaling pathway.

Compound Data and Properties

Quantitative data for **5-(benzyloxy)-2-chloropyrimidine** is summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	138274-14-3	[1][2][3][4][5]
Molecular Formula	C ₁₁ H ₉ ClN ₂ O	[1]
Molecular Weight	220.66 g/mol	[1]
Purity	Typically ≥98%	[1]
Boiling Point	387 °C	
Appearance	Off-white to light yellow solid	
Storage Temperature	2-8°C	

Spectroscopic Data (Predicted)

While experimental spectra are not readily available in the public domain, the following tables outline the predicted spectroscopic data for **5-(benzyloxy)-2-chloropyrimidine** based on its structure. This information is crucial for reaction monitoring and quality control.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.4	s	2H	H-4, H-6 (pyrimidine)
~7.5-7.3	m	5H	Phenyl-H
~5.2	s	2H	-CH ₂ -

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ , ppm)	Assignment
~161	C-2 (pyrimidine)
~158	C-5 (pyrimidine)
~148	C-4, C-6 (pyrimidine)
~136	C-ipso (phenyl)
~129	C-para (phenyl)
~128.5	C-ortho (phenyl)
~128	C-meta (phenyl)
~71	-CH ₂ -

IR (Infrared) Spectroscopy

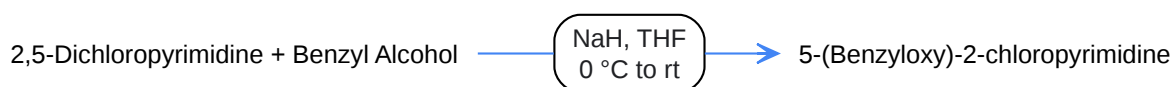
Wavenumber (cm ⁻¹)	Assignment
~3100-3000	Aromatic C-H stretch
~2950-2850	Aliphatic C-H stretch
~1600-1450	C=C and C=N stretching (aromatic rings)
~1250-1000	C-O ether stretch
~800-700	C-Cl stretch

Experimental Protocols

Synthesis of 5-(Benzyloxy)-2-chloropyrimidine

The following is a plausible experimental protocol for the synthesis of **5-(benzyloxy)-2-chloropyrimidine** from 2,5-dichloropyrimidine and benzyl alcohol. This method is based on a nucleophilic aromatic substitution reaction.

Reaction Scheme:



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Caption: Synthetic route to **5-(benzyloxy)-2-chloropyrimidine**.

Materials:

- 2,5-Dichloropyrimidine
- Benzyl alcohol
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

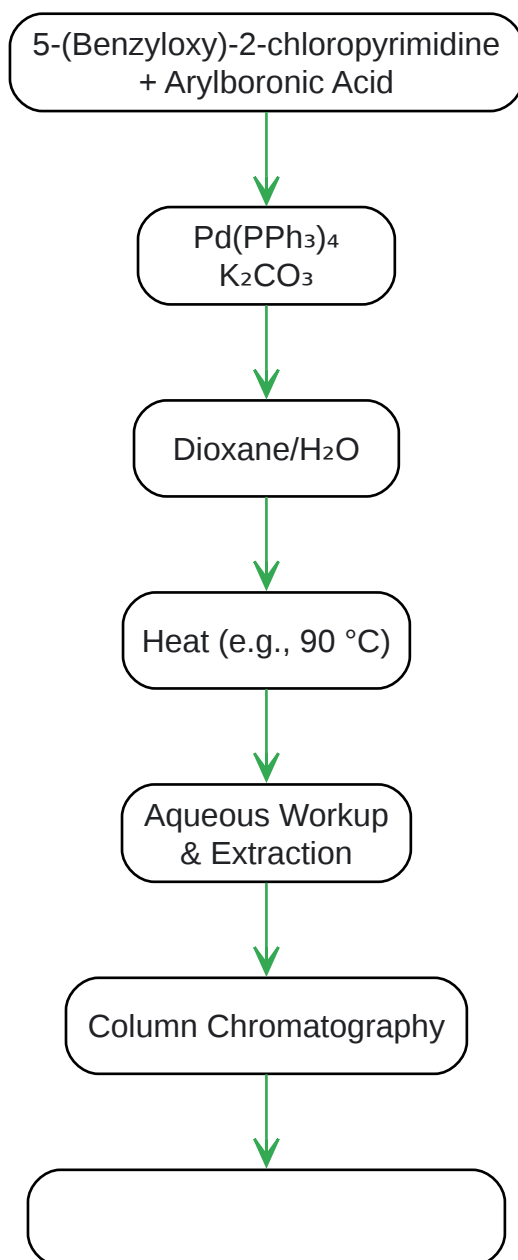
Procedure:

- To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add benzyl alcohol (1.1 equivalents) dropwise.
- Allow the mixture to warm to room temperature and stir for 30 minutes.
- Cool the reaction mixture back to 0 °C and add a solution of 2,5-dichloropyrimidine (1.0 equivalent) in anhydrous THF dropwise.
- Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford **5-(benzyloxy)-2-chloropyrimidine**.

Suzuki-Miyaura Cross-Coupling Reaction

5-(Benzyloxy)-2-chloropyrimidine is a versatile substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents at the 2-position.



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Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

- **5-(Benzyloxy)-2-chloropyrimidine**
- Arylboronic acid (1.2 equivalents)

- Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd(PPh}_3)_4$, 0.05 equivalents)
- Potassium carbonate (K_2CO_3 , 2.0 equivalents)
- 1,4-Dioxane
- Water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a reaction vessel, combine **5-(benzyloxy)-2-chloropyrimidine** (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
- Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
- Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
- Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
- Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the progress by TLC.
- After completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, dry over anhydrous Na_2SO_4 , and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-(benzyloxy)pyrimidine.

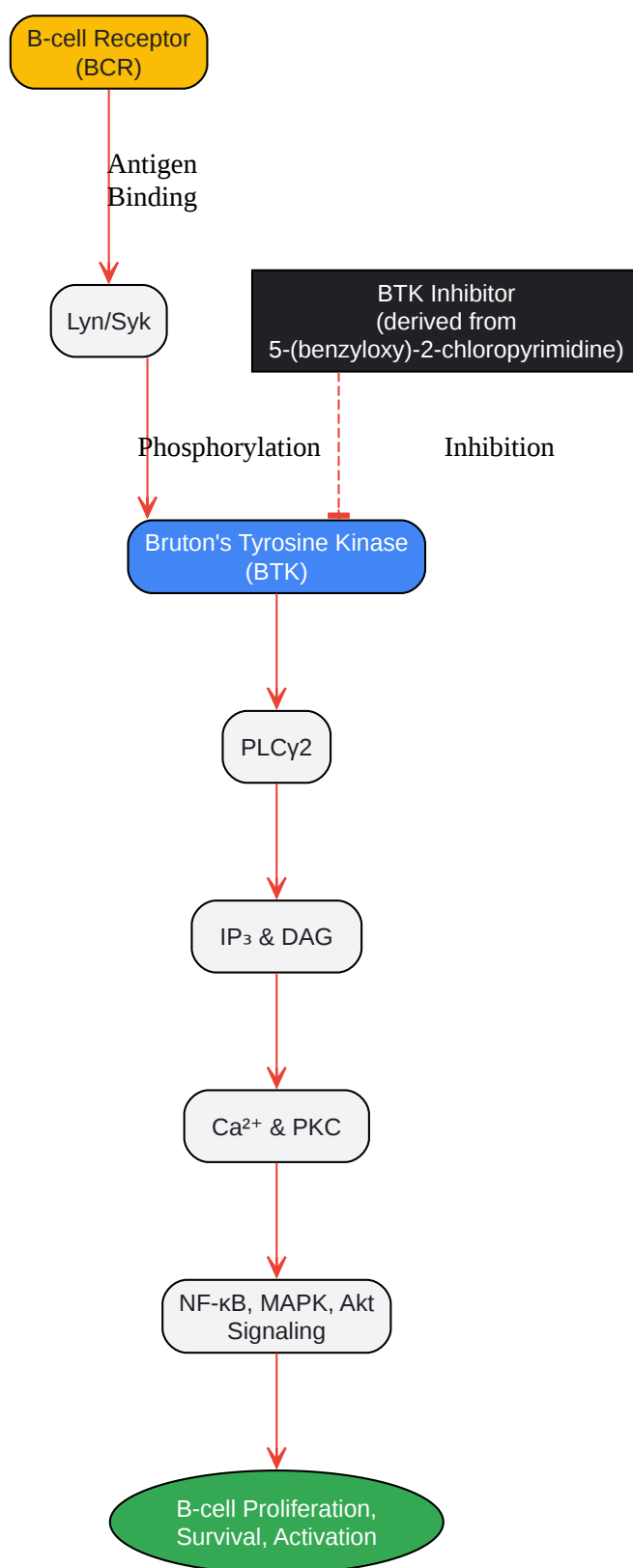
Application in Drug Discovery: Bruton's Tyrosine Kinase (BTK) Inhibitors

The pyrimidine core is a prevalent scaffold in the design of kinase inhibitors. **5-(Benzyloxy)-2-chloropyrimidine** serves as a valuable starting material for the synthesis of potent and selective inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. Dysregulation of BTK is implicated in various B-cell malignancies and autoimmune diseases.

The general strategy involves the functionalization of the 2- and 5-positions of the pyrimidine ring to achieve optimal binding to the BTK active site. The benzyloxy group at the 5-position can serve as a key pharmacophoric feature or as a precursor for further modification.

BTK Signaling Pathway

The diagram below illustrates a simplified representation of the B-cell receptor (BCR) signaling pathway, highlighting the central role of BTK. Inhibition of BTK blocks downstream signaling events that are crucial for B-cell proliferation, survival, and activation.



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Caption: Simplified BTK signaling pathway and the point of inhibition.

This technical guide provides a foundation for researchers and drug development professionals working with **5-(benzyloxy)-2-chloropyrimidine**. The provided data and protocols can be adapted and optimized for specific research and development needs.

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